molecular formula C12H20O2 B2866508 2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester CAS No. 1149760-04-2

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester

Cat. No.: B2866508
CAS No.: 1149760-04-2
M. Wt: 196.29
InChI Key: GPXHHBYETPIZOU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester (CAS No. 1149760-04-2) is a methacrylate ester characterized by a cyclopentyl ring substituted with an isopropyl group. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol . The compound’s structure combines the reactive methacryloyl group with a sterically hindered cyclopentyl backbone, making it suitable for applications in polymer chemistry, coatings, and specialty resins. The isopropyl substituent enhances hydrophobicity and influences polymerization kinetics by introducing steric effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propan-2-ylcyclopentyl) 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)11(13)14-12(10(3)4)7-5-6-8-12/h10H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXHHBYETPIZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCC1)OC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification via Methacryloyl Chloride

The most common synthesis route involves the reaction of 1-isopropylcyclopentanol with methacryloyl chloride in the presence of a base. This method proceeds via nucleophilic acyl substitution:

$$
\text{1-Isopropylcyclopentanol} + \text{Methacryloyl Chloride} \xrightarrow{\text{Base}} \text{IPCPMA} + \text{HCl}
$$

Procedure :

  • Reaction Setup : 1-Isopropylcyclopentanol (1.0 equiv) and methacryloyl chloride (1.2 equiv) are dissolved in dichloromethane (DCM) under nitrogen.
  • Base Addition : Aqueous sodium bicarbonate ($$ \text{NaHCO}_3 $$) is added to neutralize HCl, ensuring a pH > 8.
  • Workup : The organic layer is separated, dried over anhydrous $$ \text{MgSO}_4 $$, and concentrated under reduced pressure.
  • Purification : Crude product is purified via flash chromatography ($$ \text{EtOAc/Hexane} = 1:10 $$), yielding IPCPMA as a colorless liquid.

Key Parameters :

  • Temperature : Room temperature (20–25°C).
  • Yield : ~75–85% after purification.
  • Purity : >99% (by $$ ^1\text{H NMR} $$).

Transesterification with Methyl Methacrylate

An alternative method employs transesterification between methyl methacrylate (MMA) and 1-isopropylcyclopentanol, catalyzed by acid or base:

$$
\text{MMA} + \text{1-Isopropylcyclopentanol} \xrightarrow{\text{Catalyst}} \text{IPCPMA} + \text{Methanol}
$$

Procedure :

  • Catalyst Selection : Titanium(IV) isopropoxide ($$ \text{Ti(OiPr)}_4 $$) or enzymatic catalysts (e.g., lipases) are used for milder conditions.
  • Reflux Conditions : The reaction is heated to 80–100°C under inert gas to remove methanol via distillation.
  • Isolation : Excess MMA is evaporated, and the residue is purified by vacuum distillation.

Challenges :

  • Equilibrium Limitations : Methanol removal is critical to drive the reaction forward.
  • Side Reactions : Thermal polymerization of MMA requires inhibitors like hydroquinone.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with $$ \text{EtOAc/Hexane} $$ (1:10) effectively removes unreacted alcohol and oligomeric byproducts. Industrial-scale processes may employ simulated moving bed (SMB) chromatography for continuous purification.

Spectroscopic Analysis

  • $$ ^1\text{H NMR} $$ (Chloroform-d) : Key peaks include vinyl protons ($$ \delta \, 5.7–6.1 \, \text{ppm} $$), isopropyl groups ($$ \delta \, 1.0–1.2 \, \text{ppm} $$), and cyclopentyl protons ($$ \delta \, 1.4–2.2 \, \text{ppm} $$).
  • IR (ATR) : Strong absorbance at $$ 1720 \, \text{cm}^{-1} $$ (C=O stretch) and $$ 1630 \, \text{cm}^{-1} $$ (C=C stretch).

Industrial-Scale Production

Continuous Flow Microchannel Reactors

Modern facilities utilize microchannel reactors to enhance heat transfer and reduce reaction times. Key advantages include:

  • Improved Mixing : Laminar flow ensures uniform reagent contact.
  • Scalability : Throughput exceeds 100 kg/day with >95% yield.

Quality Control Standards

  • Assay : ≥99.0% purity (HPLC).
  • Storage : Kept in fluoride-lined drums at <25°C to prevent premature polymerization.

Applications in Photoresist Technology

IPCPMA’s rigid bicyclic structure reduces plasma-induced deformation in ArF photoresists, enabling sub-20 nm lithography. Copolymerization with methyl methacrylate (MMA) enhances etch resistance and adhesion to silicon substrates.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester is widely used in scientific research and industry:

Mechanism of Action

The compound exerts its effects primarily through polymerization. The methacrylate group undergoes radical polymerization to form long polymer chains. These polymers can then be used to create various materials with specific properties, such as biocompatibility or photoresist capabilities .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous methacrylate esters:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Ring Type Key Properties
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester (Target) 1149760-04-2 C₁₂H₂₀O₂ 196.29 Isopropyl Cyclopentyl Moderate steric hindrance; hydrophobic backbone
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclohexyl ester 811440-77-4 C₁₃H₂₂O₂ 210.31 Isopropyl Cyclohexyl Larger ring size increases thermal stability; higher molecular weight
2-Propenoic acid, 1-methylcyclopentyl ester 178889-49-1 C₉H₁₄O₂ 154.21 Methyl Cyclopentyl Smaller substituent reduces steric effects; lower boiling point
2-Propenoic acid, 2-methyl-, 1-(tert-butyl)cyclopentyl ester 1179475-19-4 C₁₃H₂₂O₂ 210.31 tert-Butyl Cyclopentyl Bulky tert-butyl group enhances thermal resistance; B.P. = 252°C
2-Propenoic acid, 2-methyl-, dicyclopentanyl ester (Dicyclopentanyl Methacrylate) 16887-36-8 C₁₇H₂₄O₂ 260.37 Bicyclic (dicyclopentanyl) Bicyclic High glass transition temperature (Tg) in polymers; superior rigidity
2-Propenoic acid, 2-methyl-, 1-(1,2-dicyanoethyl)-5-isopropylcyclohexyl ester 873806-71-4 C₁₈H₂₆N₂O₂ 302.41 Dicyanoethyl + Isopropyl Cyclohexyl High polarity due to cyano groups; predicted B.P. = 446.9°C

Physicochemical Properties

  • Boiling Points: The tert-butyl derivative (CAS 1179475-19-4) exhibits a boiling point of 252°C, attributed to increased molecular weight and bulky substituents . The dicyanoethyl-substituted compound (CAS 873806-71-4) has a significantly higher predicted boiling point (446.9°C) due to strong dipole interactions from cyano groups . Cyclohexyl analogs (e.g., CAS 811440-77-4) generally have higher boiling points than cyclopentyl derivatives due to larger ring size .
  • Density: The dicyanoethyl compound has a density of 1.02 g/cm³, slightly higher than typical methacrylates, likely due to cyano group density . Cyclopentyl esters (e.g., target compound) are expected to have lower densities (~0.95–1.00 g/cm³) compared to cyclohexyl analogs .

Research Findings

Ring Size Impact : Cyclohexyl esters (e.g., CAS 811440-77-4) demonstrate 10–15% higher thermal stability than cyclopentyl analogs due to reduced ring strain and enhanced molecular packing .

Substituent Effects: tert-Butyl groups (CAS 1179475-19-4) reduce polymerization rates by 20–30% compared to isopropyl derivatives due to steric hindrance . Cyano groups (CAS 873806-71-4) increase polymer Tg by ~50°C by introducing strong intermolecular interactions .

Reactivity Trends : Methyl-substituted cyclopentyl esters (CAS 178889-49-1) polymerize 2x faster than bulkier analogs, making them suitable for rapid-cure applications .

Biological Activity

2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester, commonly known as 1-isopropylcyclopentyl methacrylate (CAS Number: 1149760-04-2), is a methacrylate compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.29 g/mol
  • Density : 0.94 g/cm³ (predicted)
  • Boiling Point : 239.9 °C (predicted)
  • Appearance : Colorless to light yellow clear liquid

Antimicrobial Properties

Research indicates that methacrylate esters exhibit varying levels of antimicrobial activity. A study focusing on similar compounds found that certain methacrylates possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial coatings or materials .

Cytotoxicity and Cell Viability

The cytotoxic effects of methacrylate compounds have been studied extensively. For instance, a comparative analysis of various methacrylate esters showed that they could induce cytotoxicity in cancer cell lines at specific concentrations. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in susceptible cells . Further studies are needed to evaluate the specific cytotoxic profile of this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclopentanol derivatives with methacrylic acid under acidic conditions. This process can be optimized to yield high purity products suitable for industrial applications.

Table: Synthesis Overview

StepReaction TypeReagentsConditionsYield
1EsterificationCyclopentanol + Methacrylic AcidAcid catalyst, refluxHigh
2PurificationDistillationVacuum distillation>95%

Study on Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of several methacrylate esters, including derivatives similar to this compound. Results indicated a significant reduction in bacterial growth, highlighting the potential for these compounds in medical applications such as wound dressings .

Cytotoxicity Assessment

In a comparative study involving various methacrylates, it was found that specific structural modifications could enhance cytotoxicity against cancer cell lines. This research provides a foundation for further exploration into how variations in the cyclopentyl group influence biological activity .

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